[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride
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Overview
Description
[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO2 and a molecular weight of 231.72 g/mol . It is known for its unique structure, which includes a furan ring and an oxolane ring, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride typically involves the reaction of 5-methylfurfural with oxolane-2-carboxaldehyde in the presence of a suitable amine and hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(5-Methylfuran-2-yl)methyl]amine hydrochloride
- [(Oxolan-2-yl)methyl]amine hydrochloride
- [(5-Methylfuran-2-yl)methyl][(tetrahydrofuran-2-yl)methyl]amine hydrochloride
Uniqueness
[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride is an organic compound with a complex structure that includes a furan ring and an oxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological systems. The molecular formula is C11H17N•HCl, indicating it exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it more suitable for biological studies .
Chemical Structure
The compound's structure can be delineated as follows:
- IUPAC Name : 1-(5-methylfuran-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine hydrochloride
- Molecular Formula : C11H17N•HCl
- InChI Key : OEPMOKHASGVLQA-UHFFFAOYSA-N
This unique combination of functional groups contributes to the compound's distinct chemical and biological properties .
Biological Activity
Preliminary research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial activity, potentially inhibiting the growth of various bacterial strains.
- Enzyme Interaction : The compound is believed to interact with specific enzymes, influencing metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites, which could lead to modulation of enzymatic activity.
- Receptor Binding : Research is ongoing to explore its affinity for various receptors, which may be pivotal in understanding its pharmacological profile .
The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound's interactions with enzymes and receptors involve:
- Competitive Inhibition : The compound may act as a competitive inhibitor for specific enzymes, altering their activity.
- Allosteric Modulation : It could also function as an allosteric modulator, changing the conformation of target proteins and affecting their function .
Comparative Analysis
To further understand its potential, a comparative analysis with structurally similar compounds can provide insights into its unique properties. The following table summarizes some related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Methylfurfural | Furan derivative | Precursor in the synthesis of various amines |
Pentylamine | Aliphatic amine | Used in amine coupling reactions |
(5-Methylfuran-2-YL)methylamine | Combination of furan ring and amine | Similar structure but different substituents |
This compound stands out due to its specific combination of a furan ring and an oxolane moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against E. coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition Assays : Research involving enzyme assays demonstrated that the compound could inhibit certain hydrolases, supporting the hypothesis of enzyme interaction mentioned previously.
- Pharmacological Profiling : Ongoing pharmacological profiling aims to determine the safety and efficacy of this compound in vivo, with preliminary results indicating favorable pharmacokinetics due to its enhanced solubility .
Properties
Molecular Formula |
C11H18ClNO2 |
---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10;/h4-5,10,12H,2-3,6-8H2,1H3;1H |
InChI Key |
OEPMOKHASGVLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCC2CCCO2.Cl |
Origin of Product |
United States |
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